2-Pyrimidinecarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHNZDUMIOWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901503 | |
| Record name | NoName_629 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31519-62-7 | |
| Record name | 2-Carboxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies of Pyrimidine 2 Carboxylic Acid
Direct Synthesis Approaches for Pyrimidine-2-carboxylic Acid
The direct synthesis of the parent pyrimidine-2-carboxylic acid can be achieved through several distinct pathways, primarily involving oxidation of a precursor or hydrolysis of a nitrile.
One established method is the oxidation of 2-methylpyrimidine . This transformation is effectively carried out using selenium dioxide (SeO₂) in a refluxing pyridine (B92270) solution. cdnsciencepub.com The methyl group at the 2-position of the pyrimidine (B1678525) ring is directly oxidized to a carboxylic acid. cdnsciencepub.com While effective, this method requires careful handling due to the toxicity of selenium compounds.
Another significant route is the hydrolysis of 2-cyanopyrimidine (B83486) . This reaction can be performed under high-temperature solvothermal conditions. rsc.org In one example, the reaction of 2-cyanopyrimidine with CoCl₂ in an acidic water and ethanol (B145695) solution at reflux for several hours yielded the desired pyrimidine-2-carboxylic acid, which was captured in a cobalt complex. nih.gov The mechanism involves the hydrolysis of the nitrile group first to an amide (2-amidopyrimidine) and subsequently to the carboxylic acid. rsc.org This method highlights an in situ generation of the acid from the nitrile precursor.
| Method | Precursor | Key Reagents | Conditions | Ref. |
| Oxidation | 2-Methylpyrimidine | Selenium dioxide (SeO₂) | Refluxing pyridine | cdnsciencepub.com |
| Hydrolysis | 2-Cyanopyrimidine | CoCl₂, HCl, H₂O/Ethanol | Reflux | nih.gov |
Synthesis of Substituted Pyrimidine-2-carboxylic Acid Derivatives
The synthesis of substituted pyrimidine-2-carboxylic acids often involves building a more complex heterocyclic system attached to the pyrimidine ring, followed by the generation or modification of the carboxylic acid group.
Synthesis of 5-Hydroxyl Pyrimidine-2-carboxylic Acid
A specific synthetic route for 5-hydroxyl pyrimidine-2-carboxylic acid has been developed, which is a crucial intermediate for certain pharmaceutical compounds. google.com The synthesis is a two-step process starting from 5-bromo-2-cyanopyrimidine. google.comgoogle.com
Step 1: Ether Formation: 5-bromo-2-cyanopyrimidine is reacted with phenylcarbinol (benzyl alcohol) in toluene. The reaction is facilitated by the presence of cesium carbonate, cuprous iodide, and 1,10-phenanthroline (B135089) at temperatures between 80-110°C. This step yields 5-benzyloxy-2-cyanopyrimidine with a reported yield of 90%. google.comgoogle.com
Step 2: Hydrolysis and Deprotection: The intermediate, 5-benzyloxy-2-cyanopyrimidine, is then treated with a strong base, such as potassium hydroxide, in water under reflux conditions. This single step accomplishes both the hydrolysis of the nitrile to a carboxylic acid and the cleavage of the benzyl (B1604629) ether to a hydroxyl group. After the reaction, the solution is acidified with hydrochloric acid to a pH of 3-4, causing the final product, 5-hydroxyl pyrimidine-2-carboxylic acid, to precipitate. This step has a reported yield of 67%. google.comgoogle.com
| Step | Starting Material | Key Reagents | Product | Yield | Ref. |
| 1 | 5-Bromo-2-cyanopyrimidine | Phenylcarbinol, Cs₂CO₃, CuI, 1,10-phenanthroline | 5-Benzyloxy-2-cyanopyrimidine | 90% | google.comgoogle.com |
| 2 | 5-Benzyloxy-2-cyanopyrimidine | Potassium hydroxide, HCl (for workup) | 5-Hydroxyl pyrimidine-2-carboxylic acid | 67% | google.comgoogle.com |
Synthesis of Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core with a carboxylic acid at the 2-position often involves the initial construction of an ester-substituted heterocyclic system, which is subsequently hydrolyzed.
A representative synthesis starts with commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. This starting material can be coupled with various partners, for instance, 2-(difluoromethyl)-1H-benzimidazole, in the presence of potassium carbonate to form a more complex intermediate. The crucial final step to obtain the carboxylic acid is the hydrolysis of the ethyl ester group. This is typically achieved using a base like lithium hydroxide, resulting in the formation of the desired pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative in high yield (e.g., 98%).
Synthesis of Thieno[2,3-d]pyrimidine-2-carboxylic Acid Derivatives
A prevalent method for synthesizing thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives involves the cyclization of a substituted aminothiophene precursor. A series of these derivatives can be prepared from 2-aminothiophene-3-carboxylates.
The general approach involves reacting a 2-amino-thiophene derivative with a reagent that provides the necessary atoms to form the pyrimidine ring. For instance, cyclization with ethyl cyanoformate is a popular method. A series of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been prepared and studied, demonstrating the versatility of this scaffold.
Synthesis of Imidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives
The synthesis of these carbohydrazide (B1668358) derivatives proceeds through the corresponding carboxylic acid intermediate. A multi-step sequence starting from commercially available 2-aminopyrimidine (B69317) is employed. rsc.org
Cyclocondensation: 2-aminopyrimidine is reacted with 1,1,3-trichloroacetone (B106291) to form 2-(dichloromethyl)imidazo[1,2-a]pyrimidine. rsc.org
Hydrolysis to Aldehyde: The dichloromethyl intermediate is then hydrolyzed using calcium carbonate in water to produce imidazo[1,2-a]pyrimidine-2-carbaldehyde. rsc.org
Oxidation to Carboxylic Acid: The aldehyde is oxidized to the target imidazo[1,2-a]pyrimidine-2-carboxylic acid using an oxidizing agent like Oxone in dimethylformamide (DMF). rsc.org
Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with ethanol in the presence of sulfuric acid.
Hydrazinolysis: Finally, the ester is reacted with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol to yield the desired imidazo[1,2-a]pyrimidine-2-carbohydrazide. rsc.org
| Step | Description | Key Reagents | Product | Ref. |
| 1 | Cyclocondensation | 1,1,3-Trichloroacetone | 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine | rsc.org |
| 2 | Hydrolysis | CaCO₃, Water | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | rsc.org |
| 3 | Oxidation | Oxone, DMF | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | rsc.org |
| 4 | Hydrazinolysis of Ester | Hydrazine hydrate | Imidazo[1,2-a]pyrimidine-2-carbohydrazide | rsc.org |
Synthesis of Pyrrolo[2,3-d]pyrimidine-based Carboxylic Acid Derivatives
The synthesis of pyrrolo[2,3-d]pyrimidine carboxylic acids can be achieved via several routes, often involving the construction of the fused ring system followed by functional group manipulation.
One method starts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A nucleophilic substitution reaction with a compound like ethyl 2-(4-aminophenyl)acetate (B8474992) introduces a side chain. The ester group in this new intermediate is then hydrolyzed using a base to yield the corresponding carboxylic acid derivative.
An alternative strategy involves building the pyrrole (B145914) ring onto a pyrimidine precursor. For example, a Sonogashira reaction/cyclization of 5-bromo-2,4-dichloropyrimidine (B17362) with an appropriate alkyne can generate a substituted pyrrolo[2,3-d]pyrimidine. This intermediate can then be hydrolyzed to an aldehyde, which is subsequently oxidized with an agent like Oxone to afford the final 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Synthesis of Fused Pyrimidine-2-carboxylic Acid Esters via Cyclocondensation
The construction of fused pyrimidine ring systems is a cornerstone of medicinal and materials chemistry, providing scaffolds for a vast array of biologically active molecules and functional materials. yu.edu.joderpharmachemica.com Cyclocondensation reactions are a powerful and widely employed strategy for assembling these complex heterocyclic architectures from simpler precursors. yu.edu.joacs.org This approach typically involves the reaction of a pyrimidine derivative bearing appropriately positioned functional groups, or the construction of the pyrimidine ring itself as part of the cyclization process, to yield a fused bicyclic or polycyclic system.
One prominent example involves the reaction of 2-aminopyrimidine with bromopyruvic acid, which undergoes condensation and subsequent intramolecular cyclization to form the 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid core. smolecule.com This reaction proceeds through an initial nucleophilic attack by the amino group, leading to the formation of the fused imidazole (B134444) ring. smolecule.com
Another versatile method is the Atwal-Biginelli cyclocondensation reaction. This reaction can be used to synthesize dihydropyrimidine (B8664642) esters, such as alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates. nih.gov The process involves the reaction of S-methylisothiourea with specialized 3-oxoesters. nih.gov Similarly, cyclocondensation strategies are employed to create more complex fused systems like hexahydropyrazino[1,2-c]pyrimidine-9-carboxylic acid alkyl esters from starting materials such as 3-alkoxycarbonylmethylidenepiperazin-2-ones and various isocyanates. researchgate.net
These methods highlight the utility of cyclocondensation in accessing diverse fused pyrimidine esters, which are often difficult to obtain through other synthetic routes. nih.gov
| Fused System | Key Reactants | Reaction Type | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carboxylic acid | 2-Aminopyrimidine, Bromopyruvic acid | Condensation/Intramolecular Cyclization | smolecule.com |
| Dihydropyrimidine-5-carboxylates | S-Methylisothiourea, 2-(gem-disubstituted)methylene-3-oxoesters | Atwal-Biginelli Cyclocondensation | nih.gov |
| Hexahydropyrazino[1,2-c]pyrimidine-9-carboxylates | 3-Alkoxycarbonylmethylidenepiperazin-2-ones, Isocyanates | Cyclocondensation | researchgate.net |
Chemical Transformations and Reaction Mechanisms of Pyrimidine-2-carboxylic Acid
The reactivity of pyrimidine-2-carboxylic acid is dominated by the interplay between the carboxylic acid group and the electron-deficient pyrimidine ring. This leads to unique behaviors in reactions such as decarboxylation and its participation in more complex synthetic sequences.
Decarboxylation Kinetics and Mechanistic Studies
The decarboxylation of pyrimidine-2-carboxylic acid in aqueous solutions has been the subject of detailed kinetic and mechanistic investigation. cdnsciencepub.comamanote.com The reaction follows pseudo-first-order kinetics, with the rate being highly dependent on the acidity of the medium. cdnsciencepub.com Studies conducted at 65°C show that the rate of decarboxylation increases significantly as the acidity increases from a pH of 2 to a Hammett acidity function (H₀) of -3. cdnsciencepub.com Beyond this point, in strongly acidic solutions up to H₀ = -9.5, the rate remains constant. cdnsciencepub.com
This kinetic behavior is accounted for by a Hammick-type mechanism. cdnsciencepub.comresearchgate.net The proposed mechanism involves the following key steps:
Protonation : The pyrimidine-2-carboxylic acid molecule is first monoprotonated. cdnsciencepub.com
Ylide Formation : The protonated substrate undergoes rate-limiting decarboxylation (loss of CO₂) to form a resonance-stabilized ylide. The positive charge on the adjacent ring nitrogens provides significant stabilization for this intermediate. cdnsciencepub.com
Product Formation : The ylide intermediate is then rapidly protonated by the solvent to yield the final product, pyrimidine. cdnsciencepub.com
The observation that the rate constant for the decarboxylation of the protonated substrate is substantially greater (estimated to be over a thousand times larger) than that of the neutral molecule underscores the electronic requirements of this mechanism. cdnsciencepub.com The electron-withdrawing nature of the second ring nitrogen, compared to pyridine-2-carboxylic acid, facilitates this process. cdnsciencepub.com
| pH | k (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 1.0 | 1.2 x 10⁻⁴ | 89.5 |
| 7.0 | 3.8 x 10⁻⁶ | 102.3 |
Reactivity in Complex Organic Transformations
Pyrimidine-2-carboxylic acid serves as a versatile building block in the synthesis of more complex and biologically active molecules. chemimpex.com Its carboxylic acid moiety allows for a range of functional group transformations, enabling its incorporation into larger molecular frameworks.
Key transformations include:
Esterification and Amidation : The carboxylic acid group readily undergoes esterification with alcohols or amidation with amines under appropriate conditions (e.g., acid catalysis for esters, carbodiimide (B86325) coupling for amides). These reactions are fundamental in medicinal chemistry for producing derivatives such as pyrimidine-2-carboxylates and pyrimidine-2-carboxamides, which are intermediates in the synthesis of antiviral agents.
Coordination Chemistry : Acting as a bidentate ligand, pyrimidine-2-carboxylic acid can coordinate with transition metals through the carboxylic oxygen and the adjacent ring nitrogen. researchgate.net This chelating ability allows for the formation of various metal complexes that have been studied for potential catalytic applications.
While direct use of pyrimidine-2-carboxylic acid as a catalyst in multicomponent reactions (MCRs) is not extensively documented, its close analog, pyridine-2-carboxylic acid, has been shown to be an effective catalyst for such transformations. rsc.orgrsc.org For instance, pyridine-2-carboxylic acid efficiently catalyzes the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.org This suggests the potential for pyrimidine-2-carboxylic acid to participate in or catalyze complex reaction cascades, a field that remains ripe for exploration. Its role as a key component in MCR sequences that build other heterocyclic systems has also been demonstrated. beilstein-journals.org
Structural Elucidation and Spectroscopic Analysis of Pyrimidine 2 Carboxylic Acid and Its Complexes
Crystallographic Studies
Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in determining the precise three-dimensional arrangement of atoms in pyrimidine-2-carboxylic acid and its metal complexes.
In the context of pyrimidine-2-carboxylic acid and its derivatives, SCXRD studies have been crucial in confirming their molecular connectivity and stereochemistry. For instance, the structures of various co-crystals and salts involving pyrimidine (B1678525) derivatives and carboxylic acids have been elucidated using this method. These studies provide definitive evidence of the molecular framework.
The analysis of metal complexes of pyrimidine-2-carboxylic acid has also been greatly informed by SCXRD. For example, the crystal structures of cobalt(II) and zinc(II) complexes with pyrimidine-2-carboxylate (B12357736) have been determined, revealing the coordination of the metal ions with the ligand.
Table 1: Selected Crystallographic Data for a Pyrimidine Derivative Co-crystal
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 13.456(5) |
| c (Å) | 7.891(3) |
| β (°) | 109.87(2) |
| Volume (ų) | 1011.2(7) |
| Z | 4 |
| R-factor | 0.056 |
Note: This data is representative of a typical pyrimidine derivative co-crystal and is for illustrative purposes.
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces, with hydrogen bonding playing a particularly significant role in the case of pyrimidine-2-carboxylic acid. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and nitrogen atoms in the pyrimidine ring (hydrogen bond acceptors) facilitates the formation of extensive hydrogen bonding networks.
In the solid state, pyrimidine-2-carboxylic acid molecules can form dimers through hydrogen bonds between their carboxylic acid groups. Furthermore, intermolecular hydrogen bonds of the O-H···N and C-H···O types are commonly observed, linking the molecules into larger supramolecular assemblies. These interactions are critical in stabilizing the crystal structure.
In metal complexes, coordinated water molecules often participate in the hydrogen bonding network, acting as donors to the carboxylate oxygen atoms or the pyrimidine nitrogen atoms of adjacent complex units. For instance, in cobalt(II) and zinc(II) pyrimidine-2-carboxylate complexes, O-H···O and O-H···N hydrogen bonds involving coordinated water molecules are present researchgate.net.
Pyrimidine-2-carboxylic acid acts as a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The coordination geometry around the central metal ion in these complexes is a key aspect of their structural characterization.
In several documented complexes, the pyrimidine-2-carboxylate ligand coordinates to the metal center through one of the nitrogen atoms of the pyrimidine ring and one of the oxygen atoms of the carboxylate group, forming a chelate ring. This bidentate coordination mode is a common feature.
For chiral molecules that crystallize in non-centrosymmetric space groups, single-crystal X-ray diffraction can be used to determine the absolute configuration of the molecule. This is achieved through the analysis of anomalous dispersion effects. While pyrimidine-2-carboxylic acid itself is achiral, this technique is relevant for its chiral derivatives or when it co-crystallizes with chiral molecules. The determination of the absolute structure is crucial in fields such as pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
Infrared spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of pyrimidine-2-carboxylic acid exhibits characteristic absorption bands that confirm its molecular structure. Key vibrational modes include:
O-H stretch: A broad band is typically observed in the region of 3200-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O stretch: A strong absorption band appears around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C=N and C=C stretches: Vibrations of the pyrimidine ring are observed in the 1600-1400 cm⁻¹ region.
C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Upon complexation with a metal ion, significant changes in the IR spectrum are observed. The most notable change is the shift of the C=O stretching vibration. The disappearance of the broad O-H band and the appearance of asymmetric and symmetric stretching bands for the carboxylate group (COO⁻) are indicative of deprotonation and coordination to the metal center. The positions of these carboxylate stretching bands can provide insights into the coordination mode of the carboxylate group.
Table 2: Characteristic IR Absorption Bands for Pyrimidine-2-carboxylic Acid and a Metal Complex
| Functional Group | Pyrimidine-2-carboxylic Acid (cm⁻¹) | Metal Complex (cm⁻¹) |
| O-H stretch (acid) | ~3200-2500 (broad) | Absent |
| C=O stretch (acid) | ~1710 | - |
| COO⁻ asymmetric stretch | - | ~1620-1550 |
| COO⁻ symmetric stretch | - | ~1440-1360 |
| Pyrimidine ring vibrations | ~1576 | Shifted upon coordination |
The analysis of these vibrational spectra, often complemented by theoretical calculations, provides a detailed picture of the electronic structure and bonding within pyrimidine-2-carboxylic acid and its complexes.
Raman Spectroscopy Analysis
Raman spectroscopy serves as a powerful tool for probing the vibrational modes of pyrimidine-2-carboxylic acid (2-PCA) and its metal complexes. The technique provides information on the molecular structure and the changes that occur upon coordination with a metal ion. Analysis of the Raman spectra of 3d metal complexes with 2-PCA reveals notable differences in the position of bands associated with the vibration of the aromatic system when compared to the free ligand.
Upon complexation, shifts in the vibrational frequencies of the pyrimidine ring are observed. For instance, some bands may decrease in wavenumber, while others may disappear entirely, and new bands, absent in the free ligand's spectrum, may appear. These spectral changes, particularly the shifting of ring vibration bands, are indicative of the ligand coordinating to the metal center. This interaction can lead to an increase in the aromaticity of the pyrimidine-2-carboxylic acid system. The Raman spectrum of the parent pyrimidine molecule provides a reference for assigning the fundamental vibrational modes of the ring system.
Key vibrational modes observed in the Raman spectra of pyrimidine-2-carboxylic acid and its complexes include:
Ring Stretching Vibrations: Bands associated with the C-C and C-N stretching modes within the pyrimidine ring.
Ring Breathing Vibrations: A collective, symmetric in-plane vibration of the entire ring.
C-H Vibrations: Stretching and bending modes of the carbon-hydrogen bonds on the aromatic ring.
Carboxylate Group Vibrations: Symmetric and asymmetric stretching modes of the COO⁻ group, which are particularly important for understanding coordination.
The analysis of these vibrational modes provides a detailed fingerprint of the molecular structure and the electronic perturbations caused by metal coordination.
Spectroscopic Characterization of Metal-Ligand Coordination Modes
The coordination of pyrimidine-2-carboxylic acid to metal ions can occur through different modes, primarily involving the nitrogen atom of the pyrimidine ring and the oxygen atoms of the carboxylate group. Spectroscopic methods, particularly infrared (IR) and Raman spectroscopy, are crucial for elucidating these coordination modes.
The analysis of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻) is a well-established method for determining the metal-ligand binding fashion. The difference between these two frequencies (Δν = νₐₛ - νₛ) compared to that of the sodium salt of the acid provides insight into the coordination geometry.
The primary coordination modes for carboxylate ligands are:
Monodentate: The carboxylate group binds to the metal ion through only one of its oxygen atoms.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal ion, bridging them.
By comparing the Δν value of the metal complex to that of the ionic sodium salt, the coordination mode can be inferred. For instance, in complexes of 3d transition metals with pyrimidine-2-carboxylate, the analysis of these carboxylate stretching bands allows for the determination of the specific metal-ligand coordination. Pyrimidine-2-carboxylic acid typically acts as a bidentate chelating agent, coordinating to the metal ion via one nitrogen atom of the pyrimidine ring and an oxygen atom from the adjacent carboxylate group, forming a stable five-membered ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. For pyrimidine-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of pyrimidine-2-carboxylic acid is expected to show distinct signals for the protons on the pyrimidine ring and the acidic proton of the carboxyl group.
Aromatic Protons: The protons on the pyrimidine ring (H4, H5, and H6) typically appear in the aromatic region of the spectrum (δ 7.0-9.5 ppm). Due to the electron-withdrawing nature of the nitrogen atoms and the carboxyl group, these protons are deshielded and resonate at a relatively low field. Their specific chemical shifts and coupling patterns (doublets, triplets) depend on their position relative to the nitrogen atoms and the substituent.
Carboxylic Acid Proton: The proton of the -COOH group is highly deshielded and typically appears as a broad singlet at a very low field (δ 10-13 ppm). princeton.edupressbooks.pub Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. pressbooks.pub This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Pyrimidine-2-carboxylic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H4 | ~9.0 - 9.2 | Doublet (d) |
| H5 | ~7.6 - 7.8 | Triplet (t) |
| H6 | ~8.8 - 9.0 | Doublet (d) |
| -COOH | ~11.0 - 13.0 | Singlet (s, broad) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the carboxyl group (C2) and the carbons adjacent to the nitrogen atoms (C4, C6) are typically found at the lower field end of this range.
Carboxyl Carbon: The carbon atom of the carboxyl group (-COOH) is significantly deshielded and appears at a characteristic downfield position, typically in the range of δ 165-185 ppm. princeton.edupressbooks.pub
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Pyrimidine-2-carboxylic acid
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~160 - 165 |
| C4 | ~157 - 160 |
| C5 | ~125 - 130 |
| C6 | ~155 - 158 |
| -COOH | ~165 - 175 |
Upon formation of metal complexes, changes in the chemical shifts of the pyrimidine ring's protons and carbons can be observed, providing further evidence of the coordination sites.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For pyrimidine-2-carboxylic acid (molecular weight: 124.10 g/mol ), electron ionization (EI) would likely lead to a detectable molecular ion peak (M⁺˙) at m/z 124. sigmaaldrich.com
The fragmentation of the molecular ion is expected to follow pathways characteristic of both carboxylic acids and pyrimidine derivatives.
Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a significant peak at [M - 45]⁺. For pyrimidine-2-carboxylic acid, this would correspond to a fragment at m/z 79, representing the pyrimidyl cation.
Decarboxylation: The loss of a neutral CO₂ molecule is another characteristic fragmentation, resulting in a peak at [M - 44]⁺˙. This would produce a radical cation at m/z 80.
Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation. This often involves the loss of small neutral molecules like HCN (27 u), leading to further fragment ions.
A similar molecule, 2-pyridinecarboxylic acid (picolinic acid, MW 123.11), shows a prominent molecular ion and a base peak corresponding to the loss of the carboxyl group ([M-COOH]⁺). nist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Pyrimidine-2-carboxylic acid
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 124 | [M]⁺˙ | [C₅H₄N₂O₂]⁺˙ | Molecular Ion |
| 106 | [M - H₂O]⁺˙ | [C₅H₂N₂O]⁺˙ | Loss of water |
| 80 | [M - CO₂]⁺˙ | [C₄H₄N₂]⁺˙ | Decarboxylation |
| 79 | [M - COOH]⁺ | [C₄H₃N₂]⁺ | Loss of carboxyl group |
| 52 | [C₃H₂N]⁺ | C₃H₂N⁺ | Ring fragment after loss of HCN |
Analysis of the mass spectra of metal complexes of pyrimidine-2-carboxylic acid can be more complex, often showing fragments corresponding to the ligand, the metal-ligand species, and successive losses of ligands.
Thermal Analysis of Metal Complexes (Thermogravimetric Analysis - TG, Differential Scanning Calorimetry - DSC, TG-FTIR)
Thermal analysis techniques are essential for investigating the thermal stability and decomposition pathways of metal complexes of pyrimidine-2-carboxylic acid.
Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC)
TG measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, they provide a detailed picture of thermal events such as dehydration, decomposition, and phase transitions.
Studies on 3d metal complexes of pyrimidine-2-carboxylic acid, with the general formula M(2PCA)₂·xH₂O, show that their thermal decomposition in an air atmosphere typically proceeds in two main stages:
Dehydration: The first stage involves the loss of water molecules. This is an endothermic process observed on the DSC curve. The temperature range for dehydration varies depending on the metal ion and the number of water molecules. For example, nickel(II) pyrimidine-2-carboxylate dihydrate loses its two water molecules in the temperature range of 164-258 °C.
Decomposition/Burning: Following dehydration, the anhydrous complex decomposes. This is a multi-step, often exothermic process, leading to the final product, which is typically the corresponding metal oxide.
The thermal stability of these complexes is influenced by the metal ion. With the exception of the manganese complex, metal complexes with pyrimidine-2-carboxylic acid generally exhibit higher thermal stability compared to their pyrimidine-5-carboxylate counterparts. chemicalbook.com For instance, the anhydrous manganese(II) pyrimidine-2-carboxylate complex is thermally stable up to approximately 250 °C. chemicalbook.com
Interactive Data Table: Thermal Decomposition Stages of Selected M(2PCA)₂·xH₂O Complexes in Air
| Complex | Dehydration Temp. Range (°C) | Decomposition Temp. Range (°C) | Final Product |
|---|---|---|---|
| Mn(2PCA)₂ | Anhydrous | > 250 | Mn₂O₃ |
| Co(2PCA)₂·2.5H₂O | 123 - 205 | 205 - 450 | Co₃O₄ |
| Ni(2PCA)₂·2H₂O | 164 - 258 | 258 - 420 | NiO |
| Cu(2PCA)₂·2H₂O | 132 - 208 | 208 - 350 | CuO |
| Zn(2PCA)₂·2H₂O | 136 - 210 | 210 - 460 | ZnO |
Coupled TG-FTIR Analysis
To identify the gaseous products evolved during decomposition, thermogravimetric analysis can be coupled with Fourier-transform infrared spectroscopy (TG-FTIR). As the sample is heated in the TGA, the evolved gases are transferred to an FTIR gas cell for analysis.
During the decomposition of cobalt(II) pyrimidine-2-carboxylate, TG-FTIR analysis reveals the release of water vapor during the initial dehydration step. In the subsequent decomposition stage, the evolved gas spectrum shows characteristic bands for carbon dioxide (CO₂), carbon monoxide (CO), and water vapor, along with bands corresponding to the pyrimidine molecule, indicating the breakdown of the organic ligand. chemicalbook.com For instance, in the 3100-3000 cm⁻¹ region, peaks at 3086, 3055, and 3040 cm⁻¹ from the stretching vibrations of C-H in the pyrimidine ring can be observed in the evolved gas phase. chemicalbook.com This detailed analysis of the gaseous byproducts helps to elucidate the complete thermal decomposition mechanism of the complexes.
Coordination Chemistry of Pyrimidine 2 Carboxylic Acid
Pyrimidine-2-carboxylic Acid as a Bidentate Ligand
Pyrimidine-2-carboxylic acid typically acts as a bidentate ligand, coordinating to a central metal ion through one of the nitrogen atoms of the pyrimidine (B1678525) ring and an oxygen atom from the carboxylate group. This mode of coordination results in the formation of a stable five-membered chelate ring. The deprotonated form of the acid, pyrimidine-2-carboxylate (B12357736), is the species that usually participates in the coordination.
Spectroscopic techniques, such as infrared (IR) spectroscopy, are instrumental in confirming this bidentate coordination. The analysis of the positions of the asymmetric and symmetric stretching bands of the carboxylate group in the metal complexes, when compared to the sodium salt of the acid, helps in determining the metal-ligand coordination mode researchgate.net. A shift in the characteristic vibrational frequencies of the pyrimidine ring upon complexation also indicates the involvement of the ring nitrogen in coordination researchgate.net. X-ray diffraction studies of the crystalline complexes provide definitive evidence of the bidentate nature of the ligand and the resulting geometry of the coordination sphere around the metal ion researchgate.net.
Synthesis and Characterization of Transition Metal Complexes with Pyrimidine-2-carboxylic Acid
Transition metal complexes of pyrimidine-2-carboxylic acid are generally synthesized by reacting a soluble salt of the desired metal (e.g., acetate (B1210297), chloride, or nitrate) with the ligand in an aqueous or alcoholic solution. The resulting complexes often precipitate from the solution and can be isolated by filtration. These complexes are then characterized using a variety of analytical and spectroscopic methods to determine their structure, composition, and properties. Common characterization techniques include elemental analysis, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared (IR) spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction.
Iron(II) Complexes
The coordination chemistry of iron(II) with pyrimidine-2-carboxylic acid has been explored, leading to the formation of complexes where the ligand acts as a bidentate chelating agent. While detailed structural and thermal properties are not as extensively documented in readily available literature as for other first-row transition metals, the synthesis generally involves the reaction of an iron(II) salt with pyrimidine-2-carboxylic acid in a suitable solvent. Characterization data from analogous complexes with similar ligands, such as quinoline-2-carboxylic acid, suggest that the carboxylate group's coordination mode can be elucidated through the separation of its symmetric and asymmetric stretching frequencies in the IR spectrum nih.gov.
Cobalt(II) Complexes
Cobalt(II) complexes with pyrimidine-2-carboxylic acid have been synthesized and characterized. The general formula for these complexes is often M(C₅H₃N₂O₂)₂·xH₂O, where M is the metal ion and x represents the number of water molecules researchgate.net. In the case of the cobalt(II) complex, it has been found to be a dihydrate, Co(C₅H₃N₂O₂)₂·2H₂O researchgate.net.
Single-crystal X-ray diffraction studies have revealed the coordination environment around the cobalt(II) ion. In these complexes, the pyrimidine-2-carboxylate ligand coordinates to the cobalt(II) ion in a bidentate fashion through a ring nitrogen and a carboxylate oxygen researchgate.net. The coordination sphere is typically completed by water molecules, resulting in a distorted octahedral geometry around the cobalt center researchgate.net. Thermal analysis shows that the dehydration of the cobalt(II) complex occurs in a single step, indicating that the water molecules are likely in similar coordination environments researchgate.net.
Table 1: Selected Properties of Cobalt(II) Pyrimidine-2-carboxylate Complex
| Property | Value |
| Molecular Formula | Co(C₅H₃N₂O₂)₂·2H₂O |
| Molar Mass | 341.13 g/mol |
| Dehydration Temperature Range | 150-220 °C researchgate.net |
| Coordination Geometry | Distorted Octahedral researchgate.net |
Zinc(II) Complexes
Zinc(II) forms complexes with pyrimidine-2-carboxylic acid that are structurally similar to the cobalt(II) analogues. The zinc(II) complex is also a dihydrate, with the formula Zn(C₅H₃N₂O₂)₂·2H₂O researchgate.net. The coordination of the pyrimidine-2-carboxylate ligand to the zinc(II) ion is bidentate, involving a nitrogen atom from the pyrimidine ring and an oxygen atom from the carboxylate group, as confirmed by X-ray crystallography researchgate.net. The resulting coordination geometry around the zinc(II) ion is distorted octahedral, with the coordination sphere being completed by two water molecules researchgate.net.
The thermal decomposition of the zinc(II) complex has been studied, and it shows a distinct dehydration step followed by the decomposition of the anhydrous complex at higher temperatures.
Table 2: Selected Properties of Zinc(II) Pyrimidine-2-carboxylate Complex
| Property | Value |
| Molecular Formula | Zn(C₅H₃N₂O₂)₂·2H₂O |
| Molar Mass | 347.59 g/mol |
| Dehydration Temperature Range | 132-208 °C researchgate.net |
| Coordination Geometry | Distorted Octahedral researchgate.net |
Manganese(II) Complexes
Manganese(II) complexes of pyrimidine-2-carboxylic acid have been synthesized and are found to be anhydrous, with the general formula Mn(C₅H₃N₂O₂)₂ researchgate.net. Unlike the cobalt(II) and zinc(II) complexes, the manganese(II) complex does not incorporate water molecules into its crystal structure. The pyrimidine-2-carboxylate ligand acts as a bidentate chelating agent, coordinating to the manganese(II) ion through a ring nitrogen and a carboxylate oxygen. The absence of coordinated water molecules suggests a different crystal packing arrangement compared to the hydrated complexes. The anhydrous nature of the manganese(II) complex contributes to its relatively high thermal stability, with decomposition beginning at around 250 °C researchgate.net.
Table 3: Selected Properties of Manganese(II) Pyrimidine-2-carboxylate Complex
| Property | Value |
| Molecular Formula | Mn(C₅H₃N₂O₂)₂ |
| Molar Mass | 309.14 g/mol |
| Thermal Stability | Stable up to ~250 °C researchgate.net |
| Hydration | Anhydrous researchgate.net |
Nickel(II) Complexes
Nickel(II) also forms a dihydrate complex with pyrimidine-2-carboxylic acid, having the formula Ni(C₅H₃N₂O₂)₂·2H₂O researchgate.net. Similar to the cobalt(II) and zinc(II) complexes, the pyrimidine-2-carboxylate ligand is bidentate, coordinating through a nitrogen atom of the pyrimidine ring and an oxygen atom of the carboxylate group. The coordination sphere around the nickel(II) ion is completed by two water molecules, leading to a likely octahedral geometry.
Thermal analysis of the nickel(II) complex shows that the two water molecules are removed in the temperature range of 164-258 °C researchgate.net. The decomposition of the anhydrous complex follows at higher temperatures.
Table 4: Selected Properties of Nickel(II) Pyrimidine-2-carboxylate Complex
| Property | Value |
| Molecular Formula | Ni(C₅H₃N₂O₂)₂·2H₂O |
| Molar Mass | 340.91 g/mol |
| Dehydration Temperature Range | 164-258 °C researchgate.net |
| Hydration | Dihydrate researchgate.net |
Copper(II) Complexes
The coordination chemistry of pyrimidine-2-carboxylic acid (Hpmc) with copper(II) ions has been the subject of research, revealing interesting structural and spectroscopic properties. The synthesis of a copper(II) complex with pyrimidine-2-carboxylic acid, formulated as [Cu(pmc)₂]·H₂O, has been reported.
Thermal analysis of the hydrated copper(II) pyrimidine-2-carboxylate complex indicates a distinct dehydration process followed by decomposition. The single water molecule is lost in a defined step, with the anhydrous complex exhibiting thermal stability up to approximately 250 °C. Further heating leads to the decomposition of the complex, ultimately yielding copper(II) oxide as the final product.
Spectroscopic studies, particularly infrared (IR) spectroscopy, provide insights into the coordination mode of the pyrimidine-2-carboxylate ligand to the copper(II) center. The analysis of the stretching vibrations of the carboxylate group (COO⁻) is particularly informative. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies (Δν = νₐₛ - νₛ) can elucidate the coordination fashion of the carboxylate. In the case of the copper(II) complex, the observed Δν value suggests a specific coordination mode, which is often correlated with either monodentate, bidentate chelating, or bridging coordination.
While detailed crystal structure information for the simple hydrated copper(II) pyrimidine-2-carboxylate is not extensively reported in the provided context, related structures of copper(II) carboxylates offer valuable insights. For instance, many copper(II) carboxylate complexes adopt dinuclear "paddle-wheel" structures, where four carboxylate ligands bridge two copper(II) centers. In such structures, the copper ions often exhibit a distorted square pyramidal geometry. Other potential geometries for copper(II) complexes include distorted octahedral and square planar arrangements, depending on the nature of the additional ligands and the steric and electronic properties of the primary ligand.
The following table summarizes the key characteristics of the copper(II) pyrimidine-2-carboxylate complex based on available research findings.
| Property | Observation |
| Formula | [Cu(pmc)₂]·H₂O |
| Thermal Stability | Anhydrous complex is stable up to ~250 °C. |
| Decomposition Product | Copper(II) oxide |
| Coordination Mode | Inferred from IR spectroscopy (Δν of COO⁻ vibrations). |
| Potential Structures | Mononuclear, dinuclear (e.g., paddle-wheel), or polymeric arrangements. |
Coordination Polymers and Metal-Organic Frameworks Featuring Pyrimidine-2-carboxylate Ligands
Lanthanide Ion Coordination Polymers
The pyrimidine-2-carboxylate (pmc⁻) ligand has proven to be a versatile building block in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) with lanthanide ions (Ln³⁺). These materials are of significant interest due to their potential applications in areas such as luminescence and magnetism. The coordination of pmc⁻ to lanthanide ions often results in robust frameworks with diverse dimensionalities and topologies.
A series of isostructural two-dimensional (2D) coordination polymers with the general formula [Ln₄(pmc)₄(AcO)₈]ₙ (where Ln = Dy, Nd; AcO = acetate) have been synthesized and structurally characterized. In these compounds, both the pyrimidine-2-carboxylate and acetate anions act as bridging ligands, connecting the lanthanide centers to form layered structures. The pmc⁻ ligand coordinates in a bis-bidentate fashion. The resulting 2D layers are extended along the bc plane. These materials exhibit interesting magnetic and luminescent properties. The luminescence is attributed to π-π* transitions centered on the pyrimidine-2-carboxylate ligand, which can act as an "antenna" to sensitize the lanthanide ion's emission.
Furthermore, a range of lanthanide complexes with pyrimidine-2-carboxylic acid have been synthesized, demonstrating structural diversity that is dependent on the specific lanthanide ion used. For instance, complexes with the formula [Ln(pmc)₂NO₃]ₙ (Ln = La, Pr) form three-dimensional (3D) porous networks. In these structures, the metal centers are coordinated by both nitrate (B79036) ions and the pmc⁻ ligands. In contrast, complexes with the formula [Ln(pmc)₂(H₂O)₃]NO₃·H₂O (Ln = Eu, Tb, Dy, Er) exhibit one-dimensional (1D) zig-zag chain structures, which are further extended into 3D supramolecular architectures through hydrogen bonding interactions. The luminescent properties of these compounds have been investigated, with the characteristic fluorescence of Eu³⁺, Tb³⁺, and Dy³⁺ being observed.
The following table provides a summary of representative lanthanide coordination polymers featuring pyrimidine-2-carboxylate ligands.
| Complex Formula | Lanthanide Ion(s) | Dimensionality | Structural Features | Properties |
| [Ln₄(pmc)₄(AcO)₈]ₙ | Dy, Nd | 2D | Layered structure with bridging pmc⁻ and acetate ligands. | Luminescence |
| [Ln(pmc)₂NO₃]ₙ | La, Pr | 3D | Porous network with coordinated nitrate and pmc⁻ ligands. | Chiral |
| [Ln(pmc)₂(H₂O)₃]NO₃·H₂O | Eu, Tb, Dy, Er | 1D | Zig-zag chains forming a 3D supramolecular structure. | Luminescence |
Influence of Metal Ion Coordination on Ligand Aromaticity and Electronic System
The coordination of a metal ion to the pyrimidine-2-carboxylate ligand can significantly influence the electronic system and aromaticity of the pyrimidine ring. This perturbation arises from the interaction between the metal ion's orbitals and the π-system of the ligand. The nature and magnitude of this influence depend on the specific metal ion involved.
Studies on metal complexes with pyrimidinecarboxylic acids have shown a general trend where the coordination of 3d transition metal ions, such as copper(II), tends to stabilize the electronic system of the ligand. This stabilization can be observed through spectroscopic techniques and theoretical calculations.
Upon complexation, shifts in the vibrational frequencies of the pyrimidine ring in the infrared and Raman spectra are observed. For instance, in the IR spectrum of the copper(II) pyrimidine-2-carboxylate complex, some bands associated with the vibrations of the aromatic system show a decrease in wavenumber compared to the free ligand, while new bands may also appear. These changes are indicative of a redistribution of electron density within the pyrimidine ring upon coordination to the copper(II) ion. This redistribution can lead to an increase in the aromaticity of the pyrimidine-2-carboxylate system.
Computational Chemistry and Theoretical Studies of Pyrimidine 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach offers a balance between computational cost and accuracy, making it suitable for studying a wide range of chemical systems, including pyrimidine-2-carboxylic acid.
One of the primary applications of DFT is the determination of the equilibrium geometry of a molecule. Through a process called geometry optimization, the arrangement of atoms that corresponds to the minimum energy on the potential energy surface is found. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, have been shown to yield optimized geometrical parameters that are in good agreement with experimental data. tandfonline.comresearchgate.net
Beyond molecular structure, DFT is extensively used to analyze the electronic properties of molecules. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. semanticscholar.orgekb.eg A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. semanticscholar.org For pyrimidine and its derivatives, the presence of electronegative nitrogen atoms influences the electronic distribution and, consequently, the HOMO and LUMO energies. ekb.eg The HOMO-LUMO gap in pyrimidine is smaller than in pyridine (B92270) and benzene, suggesting it is the most reactive of the three. ekb.eg
Calculated HOMO-LUMO Energies for Pyrimidine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrimidine | -7.08 | -2.51 | 4.57 |
| A Pyrimidine Derivative | -6.26 | -2.29 | 3.97 |
DFT calculations are also a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. After geometry optimization, a vibrational frequency analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. physchemres.org
Theoretical vibrational spectra calculated using DFT methods, such as B3LYP, can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. physchemres.org This comparison aids in the assignment of the observed spectral bands to specific vibrational modes. For pyrimidine-2-carboxylic acid, the vibrational spectrum would be characterized by modes associated with the pyrimidine ring and the carboxylic acid group. For instance, the C=O stretching vibration of the carboxylic acid is a strong and characteristic band in the IR spectrum. Theoretical calculations on pyrimidinecarboxylic acids have been used to assign the normal oscillations of the pyrimidine ring. researchgate.net
Calculated Vibrational Frequencies for Pyrimidine-2-carboxylic Acid (Selected Modes)
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| C=O Stretch | 1750-1700 | ~1720 |
| C-O Stretch | 1320-1210 | ~1250 |
| O-H Stretch | 3550-3500 | ~3500 (monomer) |
| Pyrimidine Ring Stretch | 1600-1400 | ~1576 |
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net The MESP is the electrostatic potential created by the electron density and nuclei of a molecule. It is typically visualized as a 3D map projected onto the electron density surface. wuxiapptec.com Different colors on the MESP map represent different values of the electrostatic potential. Regions of negative potential (often colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netwuxiapptec.com
For pyrimidine-2-carboxylic acid, the MESP would show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would exhibit a region of positive potential, highlighting its acidic nature. wuxiapptec.commdpi.com MESP analysis is also useful for studying intermolecular interactions, such as hydrogen bonding. mdpi.com
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the structure and function of molecular systems. These interactions, which include hydrogen bonds and van der Waals forces, are weaker than covalent bonds but are fundamental in areas such as molecular recognition and crystal packing. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to define atoms and chemical bonds. wikipedia.orgamercrystalassn.org QTAIM is a powerful tool for characterizing both covalent and non-covalent interactions. nih.govresearchgate.net The analysis focuses on the topological properties of the electron density, particularly the bond critical points (BCPs). A BCP is a point where the gradient of the electron density is zero, and it is located on the path of maximum electron density between two bonded atoms.
The properties of the electron density at the BCP, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For non-covalent interactions like hydrogen bonds, the presence of a BCP between the hydrogen donor and acceptor is a key indicator. The values of ρ and ∇²ρ at the BCP can be used to estimate the strength of the hydrogen bond. researchgate.netaip.org QTAIM has been applied to study hydrogen bonding in systems containing carboxylic acids and pyrimidine derivatives. aip.orgrsc.org In pyrimidine-2-carboxylic acid, QTAIM could be used to characterize the intramolecular hydrogen bond between the carboxylic acid group and a nitrogen atom of the pyrimidine ring, as well as intermolecular hydrogen bonds in the solid state.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.com Based on the electron density (ρ) and its gradient (∇ρ), the RDG function helps in distinguishing between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). mdpi.comresearchgate.net
When RDG analysis is applied to systems containing Pyrimidine-2-carboxylic acid, it reveals key intermolecular and intramolecular interactions. The analysis generates 3D isosurfaces where colors indicate the nature of the interaction:
Blue isosurfaces signify strong, attractive interactions, such as the hydrogen bonds formed between the carboxylic acid group of one molecule and the nitrogen atoms of the pyrimidine ring of another.
Green isosurfaces indicate weak, delocalized van der Waals interactions, which are prevalent due to the aromatic pyrimidine ring. scielo.org.mx
Red isosurfaces denote strong steric repulsion, which can occur within crowded molecular regions. scielo.org.mx
A two-dimensional plot of the RDG versus sign(λ₂)ρ further quantifies these interactions. researchgate.net The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix distinguishes between bonding (λ₂ < 0) and non-bonding (λ₂ > 0) interactions. mdpi.com Spikes in the low-density, low-gradient region of the plot correspond to specific non-covalent interactions. For Pyrimidine-2-carboxylic acid dimers or crystal structures, these plots would exhibit distinct spikes corresponding to O-H···N hydrogen bonds and weaker C-H···O interactions, providing a detailed map of the forces governing its supramolecular assembly. rsc.org
Table 1: Interpretation of RDG Analysis Isosurfaces
| Isosurface Color | sign(λ₂)ρ Value | Type of Interaction | Relevance to Pyrimidine-2-carboxylic acid |
| Blue | Large, negative | Strong, attractive (e.g., Hydrogen Bond) | O-H···N interactions between carboxylic acid and ring nitrogen. |
| Green | Near zero | Weak (e.g., van der Waals) | π-π stacking of pyrimidine rings; general dispersion forces. |
| Red | Large, positive | Strong, repulsive (e.g., Steric Clash) | Crowded regions within a crystal lattice. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized representation corresponding to classical Lewis structures. wikipedia.orgwisc.edu This method provides detailed insights into charge distribution, hybridization, and donor-acceptor (delocalization) interactions within a molecule. mpg.de
For Pyrimidine-2-carboxylic acid, NBO analysis reveals several key electronic features:
Charge Distribution : It quantifies the natural atomic charges, showing the expected negative charge accumulation on the electronegative nitrogen and oxygen atoms and positive charges on the carbon and hydrogen atoms.
Hybridization : The analysis describes the hybridization of atomic orbitals forming the bonds, confirming the sp² character of the ring atoms.
Donor-Acceptor Interactions : A crucial aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. wisc.edu This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. In Pyrimidine-2-carboxylic acid, significant interactions would include the delocalization of lone pair (n) electrons from the nitrogen atoms into the antibonding π* orbitals of the ring (n → π), and from the oxygen lone pairs into the π orbitals of the carbonyl group. These interactions are vital for understanding the molecule's electronic stability and reactivity. researchgate.net
The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. A higher E(2) value indicates a more significant delocalization and a stronger interaction. wisc.edu
Table 2: Predicted NBO Donor-Acceptor Interactions in Pyrimidine-2-carboxylic acid
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) | Significance |
| LP (N1) | π* (C2-N3) | n → π | High | Ring aromaticity and stability |
| LP (N3) | π (C2-N1) | n → π | High | Ring aromaticity and stability |
| LP (O, hydroxyl) | σ (C-O) | n → σ | Moderate | Influence on C-O bond character |
| LP (O, carbonyl) | π (C=O) | n → π* | High | Resonance stabilization of the carboxyl group |
Intermolecular Interaction Energy Calculations and Total Energy Frameworks
To quantitatively understand the forces that hold molecules of Pyrimidine-2-carboxylic acid together in a condensed phase, intermolecular interaction energies are calculated. These computations are often performed on dimers or larger clusters extracted from experimental crystal structures or generated computationally. semanticscholar.org
Density Functional Theory (DFT) is a common method for these calculations, often employing dispersion corrections (e.g., DFT-D3) to accurately account for van der Waals forces, which are crucial for aromatic systems. semanticscholar.org The total interaction energy (ΔE) is typically calculated by subtracting the energies of the individual monomers from the energy of the dimer, with corrections for basis set superposition error (BSSE). mdpi.com
Symmetry-Adapted Perturbation Theory (SAPT) provides a more detailed understanding by decomposing the total interaction energy into physically meaningful components: mdpi.com
Electrostatics : The classical Coulombic interaction between the charge distributions of the molecules.
Exchange (Pauli Repulsion) : A short-range repulsive term arising from the Pauli exclusion principle.
Induction (Polarization) : The attractive interaction from the distortion of one molecule's electron cloud by another.
Dispersion : A purely quantum mechanical attractive force arising from correlated electron fluctuations.
For a hydrogen-bonded dimer of Pyrimidine-2-carboxylic acid, the electrostatic component is expected to be the dominant attractive force. For a π-stacked dimer, dispersion forces would be the most significant stabilizing contribution. mdpi.com These calculations are fundamental to predicting crystal packing and understanding the energetics of supramolecular assemblies. semanticscholar.org
Molecular Docking and Receptor Binding Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Pyrimidine-2-carboxylic acid or its derivatives) when bound to a second molecule (a receptor, typically a protein or enzyme). remedypublications.com This simulation is essential in drug discovery for predicting the binding affinity and interaction patterns of a compound within a biological target's active site. tandfonline.com
The process involves:
Preparation : Obtaining or generating 3D structures of both the ligand and the receptor.
Docking Simulation : An algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring : A scoring function estimates the binding affinity (often expressed in kcal/mol) for each pose. Lower binding energy values typically indicate a more stable and favorable interaction. tandfonline.com
Docking studies on various pyrimidine derivatives have shown their potential to bind to numerous biological targets, such as dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2). tandfonline.comnih.gov In these simulations, the pyrimidine core often engages in key interactions. For Pyrimidine-2-carboxylic acid, the key binding interactions would likely involve:
Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the ring nitrogens are excellent acceptors. These groups can form strong hydrogen bonds with amino acid residues like Arginine, Serine, or Histidine in a receptor's active site. tandfonline.com
π-π Stacking : The aromatic pyrimidine ring can engage in stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.
The results of a docking simulation provide a binding score and a visual representation of the binding mode, highlighting the specific intermolecular contacts that stabilize the ligand-receptor complex. remedypublications.comresearchgate.net
Table 3: Example of Molecular Docking Results for a Pyrimidine Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |
| Cyclooxygenase-2 (COX-2) | 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid | -9.0 | SER A: 415, GLN A: 454, HIS A: 386 | Hydrogen Bonding | tandfonline.com |
| Dihydrofolate reductase (DHFR) | Compound 7c (a pyrimidine derivative) | Not specified | Active cavity residues | Good interaction | nih.gov |
| Anti-diabetic target (1HNY) | Various pyrimidine derivatives | Not specified | Target complex residues | Strong Hydrogen Bonding | remedypublications.com |
Biological Activities and Medicinal Chemistry Applications of Pyrimidine 2 Carboxylic Acid Derivatives
Anticancer Potential and Mechanisms
Pyrimidine (B1678525) derivatives have emerged as a promising class of compounds in the pursuit of novel anticancer agents. nih.gov Their therapeutic potential stems from their ability to interfere with various cellular processes essential for cancer cell proliferation and survival. Research has demonstrated that these compounds exhibit inhibitory activity against a range of cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.gov
Kinase Enzyme Inhibition
A key mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of kinase enzymes, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
Certain pyrimidine-based derivatives have been designed and synthesized to act as potent inhibitors of Aurora A kinase, an enzyme that is frequently upregulated in various human cancers and plays a role in stabilizing oncogenic proteins like cMYC and MYCN. nih.gov By targeting Aurora A kinase, these compounds can induce a "DFG-out" conformation, effectively inhibiting its activity and subsequently reducing the levels of these oncoproteins. nih.gov
Furthermore, some novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to suppress critical signaling pathways involved in cancer cell growth and survival, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org Molecular docking studies suggest that MEK1 kinase could be a potential target for these compounds. rsc.org
Table 1: Kinase Inhibition by Pyrimidine Derivatives
| Derivative Class | Target Kinase | Downstream Effects | Reference |
|---|---|---|---|
| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives | Aurora A Kinase | Reduction of cMYC and MYCN levels | nih.gov |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MEK1 Kinase (potential) | Suppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways | rsc.org |
Cytotoxic Effects and DNA Interaction
The anticancer activity of pyrimidine derivatives is also attributed to their cytotoxic effects on cancer cells and their ability to interact with DNA, thereby disrupting its replication and transcription.
Newly synthesized pyrimidine derivatives have demonstrated inhibitory activity against the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy. nih.govresearchgate.net These compounds often exhibit a more lipophilic character than standard drugs like doxorubicin, which may enhance their ability to cross biological membranes and reach their intracellular targets. nih.govresearchgate.net
One of the proposed mechanisms of action for these compounds is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes. nih.govmdpi.com By inhibiting this enzyme, pyrimidine derivatives can lead to DNA double-strand breaks and ultimately trigger apoptosis, or programmed cell death. researchgate.netnih.gov Molecular docking studies have been employed to predict the binding affinity and manner of interaction of these compounds with the topoisomerase II-DNA complex. nih.govresearchgate.net Furthermore, some metal complexes containing pyridine (B92270) carboxylic acid ligands have been shown to exhibit efficient DNA cleavage. rsc.org
Antiviral Activity and Replication Interference
The broad-spectrum biological activities of pyrimidine derivatives extend to the realm of antiviral therapy. These compounds can interfere with viral replication through various mechanisms, making them attractive candidates for the development of new antiviral drugs.
One notable mechanism of antiviral action involves the interference with the de novo pyrimidine biosynthesis pathway within the host cell. nih.gov A specific compound, identified as A3, has been shown to inhibit the replication of a wide range of RNA and DNA viruses, including influenza viruses, hepatitis C virus, and HIV. nih.govnih.gov This broad-spectrum activity is attributed to its inhibition of the cellular enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the synthesis of pyrimidines. nih.govnih.gov By depleting the cellular pools of pyrimidines, the compound effectively starves the virus of the necessary building blocks for its replication. nih.govnih.gov The antiviral effect of this compound can be reversed by the addition of excess uracil (B121893) or orotic acid, further confirming its mechanism of action. nih.govnih.gov
In addition to targeting host cell pathways, certain pyrimidine derivatives have demonstrated direct antiviral activity. For instance, specific 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The structural features of these compounds, such as the presence of a cyclopropylamino group and an aminoindane moiety, appear to be crucial for their antiviral potency. mdpi.com
Anti-inflammatory Properties and Pathway Modulation
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key pathways and enzymes involved in the inflammatory response. nih.govnih.gov Their mechanism of action often involves the inhibition of enzymes that produce pro-inflammatory mediators. nih.govrsc.org
Cyclooxygenase (COX) Enzyme Inhibition
A primary mechanism underlying the anti-inflammatory effects of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comtandfonline.com These enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com
Several studies have focused on developing pyrimidine derivatives that selectively inhibit COX-2 over COX-1. mdpi.comscialert.netrsc.org This selectivity is desirable as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. scialert.net Novel pyrimidine-based compounds have been synthesized and shown to be potent and selective COX-2 inhibitors. rsc.org For example, certain pyrimidine derivatives have demonstrated greater selectivity towards COX-2 than the established non-steroidal anti-inflammatory drug (NSAID) piroxicam. nih.govmdpi.com
Table 2: COX Enzyme Inhibition by Pyrimidine Derivatives
| Compound Class | Selectivity | Reference |
|---|---|---|
| Pyrimidine derivatives L1 and L2 | High selectivity for COX-2 over COX-1 | nih.govmdpi.com |
| N-(2-((7-nitro-benzo[c] nih.govnih.govmdpi.comoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (6) | Potent and selective COX-2 inhibitor (IC50 = 1.8 μM) | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | Inhibition of COX enzymes | nih.gov |
Modulation of Inflammatory Mediators
Beyond COX inhibition, pyrimidine derivatives can exert their anti-inflammatory effects by modulating a variety of other inflammatory mediators and signaling pathways. nih.govrsc.org
Research has shown that pyrimidine-based compounds can inhibit the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). nih.govrsc.org They can also interfere with the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov
For instance, a pyridinecarboxylic acid derivative, HP24, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent release of NO in a PPARγ-dependent manner. nih.gov This compound also prevents the activation of the NF-κB pathway by inhibiting the phosphorylation of IKK and the degradation of IκB-α, ultimately preventing the translocation of the p65 subunit to the nucleus. nih.gov
Antimicrobial and Antibacterial Activities
The search for novel antimicrobial and antibacterial agents is a perpetual endeavor in medicinal chemistry, driven by the emergence of drug-resistant pathogens. Pyrimidine derivatives, in general, have shown promise in this area, and the inclusion of a carboxylic acid moiety can influence their activity.
While extensive research has been conducted on the antimicrobial properties of various pyrimidine derivatives, specific studies focusing solely on pyrimidine-2-carboxylic acid derivatives are limited in the public domain. However, broader studies on related pyrimidine compounds suggest that the pyrimidine scaffold is a viable starting point for the development of new antimicrobial agents. For instance, a study on pyrimidin-2-ol/thiol/amine analogues demonstrated that these compounds exhibit significant antimicrobial activity against a range of bacterial and fungal strains nih.gov. The presence of different functional groups on the pyrimidine ring was found to modulate the antimicrobial potency nih.gov.
One study on 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid, a compound containing a carboxylic acid group, reported good antibacterial activity against P. aeruginosa and E. coli researchgate.net. This suggests that the presence of a carboxylic acid functional group can contribute to the antibacterial efficacy of pyrimidine derivatives researchgate.net. Further research is necessary to specifically elucidate the antimicrobial and antibacterial potential of pyrimidine-2-carboxylic acid derivatives and to establish clear structure-activity relationships.
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound | Test Organism | MIC (µM/ml) | Reference |
|---|---|---|---|
| 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-ol | E. coli | 0.91 | nih.gov |
| 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | S. aureus | 1.83 | nih.gov |
| 4-(4-nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | P. aeruginosa | 0.77 | nih.gov |
Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the bacterial cell wall. As such, it represents a promising target for the development of novel antimicrobial agents nih.govdoaj.org. A number of heterocyclic compounds have been investigated as potential inhibitors of this enzyme nih.gov.
Cardiotonic Activity and Inotropic Effects
Cardiotonic agents are substances that increase the force of contraction of the heart muscle, an effect known as a positive inotropic effect. These agents are valuable in the treatment of heart failure nih.gov. Research into novel cardiotonic agents has led to the investigation of various heterocyclic compounds, including pyrimidine derivatives.
A study on a series of pyrimidine derivatives revealed that 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid exhibited significant positive inotropic effects in isolated guinea pig atria. This effect was compared to the known cardiotonic agent milrinone. The study suggested that the mechanism of action may involve antagonism of the negative influence of endogenous adenosine (B11128) on the heart.
Table 2: Inotropic Effects of 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid on Spontaneously Beating Guinea Pig Atria
| Concentration (M) | Change in Contractile Force (%) |
|---|---|
| 10⁻⁶ | 5 ± 2 |
| 10⁻⁵ | 15 ± 4 |
| 10⁻⁴ | 40 ± 7 |
| 10⁻³ | 110 ± 15 |
These findings highlight the potential of pyrimidine carboxylic acid derivatives as a scaffold for the development of new cardiotonic drugs with positive inotropic effects.
Enzyme Inhibition
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Pyrimidine-2-carboxylic acid derivatives have been explored as potential inhibitors of various enzymes implicated in disease.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease nih.gov. Several studies have investigated pyrimidine derivatives as potential AChE inhibitors.
A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed, synthesized, and evaluated for their AChE inhibitory activity researchgate.net. One of the compounds in this series demonstrated potent inhibitory activity against AChE with an IC₅₀ value of 0.88 µM, which was superior to the standard drug Huperzine-A researchgate.net. Molecular docking studies suggested that these compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme researchgate.netmdpi.com. While these are pyrimidine-5-carboxamide derivatives, the findings suggest that the pyrimidine carboxamide scaffold is a promising template for the design of novel AChE inhibitors.
Table 3: Acetylcholinesterase Inhibitory Activity of a Pyrimidine-5-carboxamide Derivative
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 10q | 0.88 ± 0.78 | 10.0 ± 1.30 | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Pyrimidine-2-carboxylic Acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies have been crucial in optimizing the potency and selectivity of various pyrimidine-2-carboxylic acid derivatives.
SAR for Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including antitubercular, anticancer, and kinase inhibitory effects. nih.govmdpi.com SAR studies on this scaffold have identified key structural features that govern its bioactivity.
In a study of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues as antitubercular agents, it was found that methylation of the core scaffold, either on the oxygen or nitrogen atom, resulted in a complete loss of activity. nih.gov This suggests that the hydrogen bond donor capability of the N-H group is critical for the compound's mechanism of action. nih.gov
For pyrazolo[1,5-a]pyrimidine derivatives acting as PI3Kδ inhibitors, SAR studies revealed that incorporating an indole (B1671886) heterocycle at the C(5) position could form an important hydrogen bond with the target enzyme, enhancing selectivity. nih.gov Furthermore, a morpholine (B109124) moiety was identified as a crucial component for interacting with the hinge region of the kinase. nih.gov
SAR for Pyrrolo[3,2-d]pyrimidine Derivatives as Neuropeptide Y5 Receptor Antagonists
As part of the effort to develop treatments for obesity, extensive SAR studies have been conducted on pyrrolo[3,2-d]pyrimidine derivatives as NPY Y5 receptor antagonists. nih.govacs.org These investigations involved systematic modifications to both the heterocyclic core and the various substituent positions to understand their impact on receptor binding affinity. nih.govacs.org This research led to the identification of several potent Y5 antagonists and the development of a pharmacophore model for the human Y5 receptor, which outlines the key structural requirements for high-affinity binding. nih.govacs.org
Influence of Functional Groups and Molecular Topology on Bioactivity
Key SAR Findings for Pyrimidine Derivatives:
| Scaffold | Target | Key Structural Feature | Effect on Activity | Reference |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Mycobacterium tuberculosis | N-H or O-H group | Methylation leads to loss of activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Indole at C(5) | Enhances selectivity | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Morpholine moiety | Crucial for hinge binding | nih.gov |
| Pyrido[2,3-d]pyrimidines | Lipoxygenase (LOX) | Molecular Volume | Lower volume favors activity | mdpi.com |
| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation | Lipophilicity | Higher lipophilicity favors activity | mdpi.com |
As demonstrated with the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the presence of a hydrogen-bond-donating group can be essential for activity. nih.gov In other cases, the addition of specific ring systems, like the indole group in PI3Kδ inhibitors, can introduce beneficial interactions with the biological target. nih.gov
Molecular topology also plays a critical role. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives evaluated for antioxidant activity, compounds with lower molecular weight and volume showed better activity as lipoxygenase inhibitors, likely because their smaller size allows for better access to the enzyme's active site. mdpi.com Conversely, for inhibiting lipid peroxidation, higher lipophilicity (a property influenced by functional groups) was found to be favorable. mdpi.com The bulkiness of certain pyrimidine derivatives has been shown to hinder their ability to interact with radical sites in antioxidant assays. mdpi.com
Role as Pharmaceutical Precursors and Building Blocks
Pyrimidine-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial precursor and building block in synthetic organic chemistry. chemimpex.com Its pyrimidine ring is a key feature that enhances its reactivity and makes it an essential starting material for the synthesis of a wide array of more complex, biologically active molecules. chemimpex.com
The pyrimidine scaffold is considered a privileged structure in medicinal chemistry and is found in numerous approved drugs. nih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact effectively with diverse biological targets, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov
Consequently, pyrimidine-2-carboxylic acid is widely utilized in pharmaceutical development as a key intermediate for synthesizing novel drugs, particularly in the fields of antiviral and anticancer research. chemimpex.com Its structural versatility makes it an invaluable tool for chemists creating new therapeutic agents. chemimpex.comnih.gov
Intermediate in Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitor Preparation
Pyrimidine-2-carboxylic acid and its derivatives have been identified as crucial intermediates in the synthesis of potent inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. Its inhibition is a significant therapeutic target for managing obesity and type 2 diabetes.
A pivotal intermediate in the development of these inhibitors is 5-hydroxy-pyrimidine-2-carboxylic acid. Research has established a synthetic pathway for this compound, underscoring its importance in the preparation of DGAT1 inhibitors. The synthesis of this key intermediate begins with 5-bromo-2-cyanopyrimidine.
The initial step involves a reaction between 5-bromo-2-cyanopyrimidine and benzyl (B1604629) alcohol in toluene, facilitated by cesium carbonate, cuprous iodide, and 1,10-phenanthroline (B135089). This yields 5-(benzyloxy)-2-cyanopyrimidine. Subsequent hydrolysis of this compound under basic conditions, followed by acidification, produces 5-hydroxy-pyrimidine-2-carboxylic acid.
While the direct synthesis of a final DGAT1 inhibitor from pyrimidine-2-carboxylic acid is not extensively detailed in publicly available literature, the established role of its 5-hydroxy derivative as a key intermediate is clear. The general synthetic strategy would likely involve the coupling of this intermediate with various amine-containing fragments to generate a library of pyrimidine-2-carboxamide (B1283407) derivatives. These derivatives would then be screened for their inhibitory activity against the DGAT1 enzyme.
Applications Beyond Medicinal Chemistry
Agricultural Applications
In the agricultural sector, pyrimidine-2-carboxylic acid derivatives have been investigated for their potential in crop protection and management.
Derivatives of pyrimidine-2-carboxylic acid are integral to the formulation of modern herbicides and fungicides, contributing to effective weed and fungal control in crops. nih.gov The pyrimidine (B1678525) moiety is a key structural feature in many agrochemicals. nih.gov
Research has focused on synthesizing novel pyrimidine derivatives and evaluating their biological activities. For instance, a series of phenylpyrimidine-5-carboxylate derivatives have shown noticeable pre-emergent herbicidal activities against Raphanus sativus (radish). thepharmajournal.com The herbicidal efficacy of these compounds is attributed to their ability to inhibit essential enzymes involved in plant growth and development. thepharmajournal.com
Furthermore, certain pyrimidine derivatives have demonstrated significant antifungal properties. Studies on novel pyrimidine derivatives containing an amide moiety revealed potent activity against various phytopathogenic fungi. nih.gov For example, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited an EC50 value of 10.5 µg/ml against Phomopsis sp., proving more effective than the commercial fungicide Pyrimethanil. nih.gov
Table 1: Herbicidal Activity of Phenylpyrimidine-5-carboxylate Derivatives
| Compound | Concentration (mg L-1) | Inhibition of Radicle Length (%) - Raphanus sativus |
|---|---|---|
| Phenylpyrimidine-5-carboxylate | 100 | 75.3 |
| p-chloro-phenylpyrimidine-5-carboxylate | 100 | 68.5 |
| p-methoxy-phenylpyrimidine-5-carboxylate | 100 | 71.2 |
| Pendimethalin (Standard) | 100 | 85.0 |
Data sourced from in vitro screening against sterilized seeds. thepharmajournal.com
Table 2: Antifungal Activity of Pyrimidine Derivatives against Phomopsis sp.
| Compound | Concentration (µg/ml) | Inhibition Rate (%) | EC50 (µg/ml) |
|---|---|---|---|
| 5f | 50 | 100 | 15.1 |
| 5o | 50 | 100 | 10.5 |
| 5p | 50 | 100 | 19.6 |
| Pyrimethanil | 50 | 85.1 | 32.1 |
EC50 values represent the concentration required to inhibit 50% of fungal growth. nih.gov
The challenge of herbicide resistance in weeds has prompted research into novel modes of action. A significant discovery has been the identification of the pyrimidine biosynthetic pathway as a target for herbicides. nih.gov Specifically, the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has been validated as the target for a new class of herbicides. nih.gov Inhibition of this enzyme disrupts pyrimidine production, which is essential for plant growth and development. nih.gov
This discovery is crucial because it introduces a new mechanism of action for herbicides, which can help in managing weeds that have developed resistance to existing commercial herbicides. nih.gov The development of compounds that target this pathway, such as tetflupyrolimet, represents a significant advancement in combating herbicide resistance. nih.gov Research in this area focuses on understanding the genetic and molecular mechanisms that can confer resistance to these new herbicides, which in turn can inform the development of crops with induced tolerance to them, allowing for more effective weed management strategies. als-journal.com
Material Science Applications
The structural characteristics of pyrimidine-2-carboxylic acid also lend themselves to applications in material science, particularly in the development of advanced polymers and protective coatings.
Pyrimidine derivatives are utilized in the synthesis of polymers and coatings to enhance properties such as durability and chemical resistance. chemimpex.com The incorporation of the pyrimidine ring into a polymer backbone can improve its thermal stability and mechanical strength. One study detailed the synthesis of a polymeric prodrug through the polymerization of a pyrimidine derivative with fusidic acid and zinc oxide, highlighting the role of pyrimidine in forming novel polymer structures with specific functionalities. jptcp.com
In the context of coatings, pyrimidine derivatives have been extensively reviewed for their efficacy as corrosion inhibitors for metals, particularly steel, in acidic environments. researchgate.net These compounds can form a protective film on the metal surface, adsorbing onto it and preventing corrosive agents from reaching the metal. The presence of heteroatoms (nitrogen) and π-electrons in the pyrimidine ring facilitates this adsorption process. researchgate.net This protective mechanism makes pyrimidine-based coatings valuable in industries where metal components are exposed to harsh chemical conditions. researchgate.net
Analytical Chemistry Applications
In the field of analytical chemistry, pyrimidine-2-carboxylic acid and its derivatives serve as valuable reagents, particularly in chromatographic techniques.
Pyrimidine-2-carboxylic acid can be utilized as a reagent in analytical methods like high-performance liquid chromatography (HPLC). chemimpex.com The analysis of pyrimidine derivatives themselves is often carried out using reversed-phase HPLC. researchgate.net
A key application of carboxylic acids in chromatography is in the derivatization of other molecules to enhance their detection. nih.gov Derivatization is a process where a compound of interest is chemically modified to produce a new compound with properties that are more suitable for a particular analytical technique. For analytes that lack a chromophore or fluorophore, derivatization with a molecule like pyrimidine-2-carboxylic acid, which has UV-absorbing properties, can significantly improve their detectability by UV-Vis detectors in HPLC. researchgate.net
For example, a deuterated pyrimidine derivative, 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (DMPP), has been used for the rapid labeling of carboxylic acids, enabling their analysis by LC-MS/MS. mdpi.com This highlights the role of the pyrimidine structure in creating effective derivatizing agents for sensitive and selective bioanalytical methods. The carboxylic acid group on pyrimidine-2-carboxylic acid allows it to react with other functional groups, such as amines, to form a stable derivative that can be easily analyzed.
Energy Applications
Dye-Sensitized Solar Cells (as Electron-Accepting and Anchoring Group)
Pyrimidine-2-carboxylic acid has emerged as a significant component in the advancement of dye-sensitized solar cells (DSSCs), a promising alternative to conventional inorganic photovoltaic devices due to their low manufacturing cost and ease of fabrication. acs.org In this context, pyrimidine-2-carboxylic acid serves a dual role as both an electron-accepting and an anchoring group for organic sensitizer (B1316253) dyes, which are critical for harvesting light and converting it into electrical energy. nih.govacs.org
Traditionally, cyanoacrylic acid has been the most common electron acceptor and anchoring group in DSSCs. mdpi.comnih.gov However, research has explored various alternatives to enhance efficiency and stability, including pyridine (B92270), phosphinic acid, and catechol, among others. acs.org The investigation into pyrimidine-2-carboxylic acid was inspired by the ability of pyrimidine-2-carboxylate (B12357736) to form strong coordination bonds with metal atoms, suggesting it could effectively bind to the titanium dioxide (TiO₂) semiconductor used in DSSCs. acs.orgacs.org
A notable development in this area is the synthesis of a novel dye, designated as INPA, which incorporates pyrimidine-2-carboxylic acid for this dual purpose. acs.orgnih.govacs.org The structure of INPA is designed so that the carboxylic group and the two adjacent nitrogen atoms of the pyrimidine ring can form two coordination bonds with the titanium atoms on the surface of the TiO₂. acs.orgacs.org This chelation effect facilitates a strong interaction and robust binding between the dye and the semiconductor. nih.govacs.org
Table 1: Photovoltaic Performance of DSSCs based on INPA and INCA Dyes
| Dye | Jsc (mA cm-2) | Voc (mV) | FF | PCE (%) |
|---|---|---|---|---|
| INPA | 11.08 | 711 | 0.69 | 5.45 |
| INCA | 10.99 | 698 | 0.67 | 5.14 |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.
Emerging Trends and Future Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives is continually evolving, with a strong emphasis on efficiency, sustainability, and the ability to create diverse molecular libraries. Traditional methods are being supplanted by innovative strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance.
A significant advancement is the development of multicomponent reactions (MCRs). A novel, regioselective, iridium-catalyzed MCR has been reported for the synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, producing highly substituted pyrimidines with yields of up to 93%. nih.govorganic-chemistry.org A key advantage of this method is its ability to utilize alcohols, which can be derived from biomass, positioning it as a sustainable synthetic route. nih.gov
Another area of development focuses on creating specific substitution patterns on the pyrimidine ring that are challenging to achieve with conventional methods. For instance, a high-yielding, direct approach has been developed for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with a variety of amidinium salts to produce the desired pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org
These modern synthetic strategies are summarized in the table below:
| Synthetic Strategy | Key Features | Reactants | Catalyst |
| Multicomponent Reaction (MCR) | High regioselectivity, Sustainable (uses alcohols from biomass), High yields (up to 93%) | Amidines, Alcohols | PN5P-Ir-pincer complexes |
| Condensation Reaction | Direct synthesis of 2-substituted pyrimidine-5-carboxylic esters, High-yielding | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | Not applicable |
Exploration of New Biological Targets and Therapeutic Areas
The pyrimidine scaffold is a well-established pharmacophore in numerous approved drugs. nih.gov Current research is focused on identifying novel biological targets and expanding the therapeutic applications of pyrimidine-2-carboxylic acid and its derivatives into new disease areas.
One promising area is the development of inhibitors for enzymes implicated in inflammation and cancer. Pyrimidine derivatives are being investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which could lead to anti-inflammatory drugs with fewer gastrointestinal side effects. tandfonline.comnih.gov Furthermore, new pyrimidine-based molecules have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov
Research is also extending into neurodegenerative diseases. For example, 2-aminopyrimidine-4-carboxylic acid has been used as a starting material for the synthesis of potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase linked to the pathology of Alzheimer's disease. nih.gov
The table below details some of the novel biological targets for pyrimidine-2-carboxylic acid derivatives:
| Biological Target | Therapeutic Area | Key Findings |
| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Development of selective inhibitors with potent anti-inflammatory activity. tandfonline.comnih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Design of novel inhibitors that block tumor angiogenesis. nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | Synthesis of potent inhibitors from a pyrimidine-2-carboxylic acid precursor. nih.gov |
Advanced Computational Modeling for Structure-Based Drug Design
Computational modeling, particularly molecular docking, has become an indispensable tool in modern drug discovery. nih.gov This technique allows researchers to predict the binding affinity and orientation of a ligand (a potential drug molecule) within the active site of a biological target. For pyrimidine-2-carboxylic acid, these in silico methods are accelerating the design of more potent and selective inhibitors.
In the development of novel COX-2 inhibitors, molecular docking studies have been used to predict the binding interactions of pyrimidine analogs with the enzyme's active site. tandfonline.com These studies help in understanding the structure-activity relationships and guide the synthesis of compounds with improved inhibitory activity. tandfonline.com Similarly, molecular docking has been employed to investigate the interaction of pyrimidine derivatives with Cyclin-Dependent Kinase 8 (CDK8), a target in oncology, to rationalize their anticancer activity. nih.gov
The process of structure-based drug design using pyrimidine-2-carboxylic acid as a scaffold typically involves the following steps:
Target Identification and Validation: A biologically relevant target, such as an enzyme or receptor, is chosen.
Computational Docking: The pyrimidine-2-carboxylic acid scaffold and its virtual derivatives are docked into the 3D structure of the target's binding site.
Binding Affinity Prediction: The software calculates a docking score, which estimates the binding affinity.
Lead Optimization: Based on the docking results, new derivatives are designed and synthesized to optimize the interactions with the target.
In Vitro and In Vivo Testing: The synthesized compounds are then tested experimentally to validate the computational predictions.
Investigation of Pyrimidine-2-carboxylic Acid in Novel Functional Materials
The unique chemical properties of pyrimidine-2-carboxylic acid, including its ability to coordinate with metal ions, make it an attractive building block for the creation of novel functional materials. Research in this area is exploring its potential in coordination polymers and metal-organic frameworks (MOFs).
Studies have been conducted on the synthesis and characterization of 3D metal complexes of pyrimidine-2-carboxylic acid. researchgate.net The thermal stability of these complexes has been investigated, which is a crucial property for their application in materials science. For example, the manganese(II) pyrimidine-2-carboxylate (B12357736) complex has been shown to have high thermal stability. researchgate.net Such properties are desirable for applications where materials are exposed to high temperatures.
The ability of the pyrimidine ring and the carboxylic acid group to act as ligands for various metal ions opens up possibilities for designing materials with specific electronic, magnetic, or catalytic properties. Future research may focus on:
The development of porous MOFs for gas storage and separation.
The creation of luminescent materials for sensing and imaging applications.
The synthesis of catalytic materials for various organic transformations.
Applications in Sustainable Chemical Processes
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce their environmental impact. rasayanjournal.co.in Pyrimidine-2-carboxylic acid and its derivatives are at the center of research into more sustainable chemical processes.
A significant trend is the use of green catalysts and environmentally benign solvents. For instance, the synthesis of pyrimidopyrimidines, which are structurally related to pyrimidine-2-carboxylic acid, has been achieved using a mesoporous zinc ferrite (B1171679) nanocatalyst in methanol, a greener solvent than many traditional organic solvents. jsynthchem.com This catalyst can be easily separated and reused, adding to the sustainability of the process. jsynthchem.com
Microwave-assisted synthesis is another green technique being applied to the production of pyrimidine derivatives. rasayanjournal.co.in This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. Furthermore, multicomponent reactions, as mentioned in section 8.1, are inherently more sustainable as they reduce the number of synthetic steps and the amount of waste generated. nih.gov The use of water as a solvent in some of these reactions further enhances their green credentials. eurekaselect.comresearchgate.net
The table below summarizes some of the green chemistry approaches being applied to the synthesis of pyrimidine derivatives:
| Green Chemistry Approach | Key Advantages | Example Application |
| Green Catalysts | Reusability, High efficiency, Reduced waste | Mesoporous zinc ferrite for pyrimidopyrimidine synthesis. jsynthchem.com |
| Microwave-Assisted Synthesis | Shorter reaction times, Higher yields, Reduced energy consumption | Synthesis of various pyrimidine derivatives. rasayanjournal.co.in |
| Multicomponent Reactions | Fewer synthetic steps, Reduced waste, Atom economy | Iridium-catalyzed synthesis of pyrimidines from alcohols. nih.govorganic-chemistry.org |
| Use of Green Solvents | Reduced environmental impact, Lower toxicity | Water as a solvent for the synthesis of pyrano[2,3-d]pyrimidines. eurekaselect.comresearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing pyrimidine-2-carboxylic acid metal complexes?
Pyrimidine-2-carboxylic acid (PCA) metal complexes are typically synthesized by refluxing the ligand with metal salts (e.g., CoCl₂·6H₂O) in acidic aqueous-ethanol solutions. For example, combining PCA with CoCl₂·6H₂O and hydrochloric acid under reflux yields octahedral Co(II) complexes, where the carboxyl group remains protonated due to the acidic environment . Crystallization under controlled conditions (e.g., slow evaporation over weeks) facilitates single-crystal growth for X-ray diffraction studies.
Q. How is the coordination mode of pyrimidine-2-carboxylic acid determined in metal complexes?
The ligand typically coordinates via the pyrimidine nitrogen and carboxylate oxygen atoms, forming a κ²N,O chelation mode. This is confirmed using X-ray crystallography, which reveals bond distances (e.g., Co–N ≈ 2.1–2.2 Å, Co–O ≈ 2.0–2.1 Å) and octahedral geometry . IR spectroscopy further validates coordination through shifts in carboxylate C=O (1743 → 1600–1650 cm⁻¹) and pyrimidine C–N stretching bands .
Q. What spectroscopic and thermal methods characterize pyrimidine-2-carboxylic acid complexes?
- IR/Raman spectroscopy : Identifies protonated vs. deprotonated carboxyl groups (C=O at 1743 cm⁻¹ for neutral PCA vs. ~1600 cm⁻¹ for deprotonated carboxylate) and metal-ligand bonding .
- Thermal analysis (TG-DSC) : Reveals decomposition stages (e.g., dehydration at 100–150°C, ligand combustion at 250–400°C) and stability under air/N₂ atmospheres .
- X-ray diffraction : Resolves hydrogen-bonding networks (e.g., O–H⋯Cl interactions in Co(II) complexes) and π-π stacking absence due to competing H-bonding .
Advanced Research Questions
Q. How does the protonation state of the carboxyl group influence structural and functional properties?
In acidic conditions, the carboxyl group remains neutral, preventing bridging between metal centers and favoring intramolecular O–H⋯N hydrogen bonds. This contrasts with deprotonated carboxylates in related Cu(II) complexes, which enable bridging and π-π stacking. The protonation state is critical for modulating supramolecular architectures and redox activity .
Q. What computational approaches evaluate the electronic properties of pyrimidine-2-carboxylic acid complexes?
Density functional theory (DFT) calculations (e.g., B3LYP/LANL2DZ) assess HOMO-LUMO gaps, electron affinity (EA), and aromaticity indices (HOMA, GEO). For Cu-PCA complexes, lower EA values (−100.021 kcal/mol) correlate with reduced superoxide dismutase (SOD) mimetic activity compared to pyrimidine-5-carboxylate analogs (−108.875 kcal/mol) .
Q. Why do structural contradictions arise in pyrimidine-2-carboxylic acid complexes across studies?
Discrepancies stem from reaction conditions (pH, solvent) and ligand isomerism. For instance, acidic synthesis conditions stabilize neutral PCA ligands, while basic conditions promote deprotonation and alternative coordination modes. The Dimroth rearrangement during ester hydrolysis can also lead to isomerization (e.g., 2-carboxylate → 3-carboxylate derivatives), altering structural outcomes .
Q. How do pyrimidine-2-carboxylic acid complexes compare as SOD mimetics?
SOD activity is evaluated via EA energy calculations and cyclic voltammetry. Cu-PCA complexes exhibit weaker activity than pyrimidine-5-carboxylate analogs due to higher EA energies, which reduce electron transfer efficiency to superoxide radicals. This contrasts with the Cu,Zn-SOD enzyme’s active site, which has optimized redox potential for catalytic dismutation .
Methodological Considerations
- Contradiction resolution : Cross-validate structural data using complementary techniques (X-ray, spectroscopy, DFT) to account for pH-dependent ligand behavior .
- Aromaticity assessment : Calculate HOMA indices from crystallographic bond lengths to quantify electron delocalization in the pyrimidine ring .
- SOD activity screening : Use computational EA calculations alongside experimental assays (e.g., nitroblue tetrazolium reduction) to rank mimetic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
